Posizolid (AZD2563) is an oxazolidinone antibiotic. In July 2002, after completion of phase I trials in December 2001, AstraZeneca announced that they were no longer pursuing the development of Posizolid, presumably due to negative trial results (though no results were reported). Posizolid is an oxazolidinone antibiotic agent with bactericidal activity against common gram-positive bacteria.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-915275 is a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitor (Ki = 2.3 nM) PF-915275 inhibits the conversion of prednisone to prednisolone in human hepatocytes in vitro (EC50 = 15 nM) and has antidiabetic activity in vivo.
Microsomal prostaglandin E synthase-1 (mPGES-1) converts the COX product prostaglandin H2 (PGH2;) into the biologically active PGE2.1 Like COX-2, the expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α.2 PF-9184 is a potent inhibitor of mPGES-1 (IC50 = 16.5 nM for recombinant human enzyme). It displays at least 6,500-fold selectivity for mPGES-1 over COX-1 and COX-2. PF-9184 blocks the synthesis of PGE2 in LPS-treated human whole blood and in IL-1β-stimulated fibroblasts (IC50s = 0.4-5 µM). PF-9184 is a potent and selective mPGES-1 inhibitor. PF-9184 potently inhibited recombinant human (rh) mPGES-1 (IC=16.5+/-3.8nM), and had no effect against rhCOX-1 and rhCOX-2 (>6500-fold selectivity). PF-9184 inhibited PGE synthesis (IC in the range of 0.5-5 microM in serum-free cell and human whole blood cultures, respectively) while sparing the synthesis of 6-keto-PGF(1alpha) (PGF(1alpha)) and PGF(2alpha).
PF9238 is a beta-secretase I inhibitor. Treatment with PF9238 results in the accumulation of autofluorescent granules in the retinas. PF9238 has a CatD potency of 12 uM in vivo.
PF-956980 is a pecific JAK3 inhibitor, reversing the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells.
PF-9404C is the S-S diesteroisomer of a novel blocker of beta adrenergic receptors with vasodilatory properties. In rat aorta smooth muscle cells, PF9404C increased the formation of cyclic GMP from 3 pmol mg−1 protein in basal conditions, to 53 pmol mg−1 protein in 10 μM.
PF-9366 is an inhibitor of methionine adenosyltransferase 2A (Mat2A; IC50 = 420 nM for S-adenosyl-L-methionine (SAM) production in an enzyme assay). It is selective for Mat2A over a panel of neurotransmitter transporters, phosphodiesterases, ion channels, and G protein-coupled receptors, as well as a panel of 39 kinases at 10 µM. PF-9366 inhibits SAM production in H520 lung carcinoma cells (IC50 = 1.2 µM) and Huh7 hepatocellular carcinoma cells (IC50 = 225 nM). PF-9366 is a novel inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform.
PF 9601N is an inhibitor of monoamine oxidase B (MAO-B). It selectively inhibits MAO-B in mouse brain homogenates ex vivo (ID50 = 381 nmol/kg) and prevents MPTP-induced reductions in dopamine levels in the striatum of 8- to 9-week-old mice when administered at doses ranging from 29.5 to 8.47 µmol/kg. PF 9601N (0.027 µmol/kg) prevents MPTP-induced lesions in 9- to 10-month-old mice. It also increases the duration of contralateral rotational behavior induced by L-DOPA in a rat model of Parkinson’s disease induced by 6-OHDA when administered at doses of 40 and 60 mg/kg. Potent and selective MAO-B inhibitor in treatment of Parkinson's disease PF9601N is a selective and potent monoamine oxidase B inhibitor that exhibit anti-Parkinsonian effects in several models of PD.